5-Hydroxy-1H-indol-6-yl acetate
Description
5-Hydroxy-1H-indol-6-yl acetate is an indole derivative featuring a hydroxy group at position 5 and an acetate ester at position 6 of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as precursors to bioactive molecules or metabolites .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) acetate |
InChI |
InChI=1S/C10H9NO3/c1-6(12)14-10-5-8-7(2-3-11-8)4-9(10)13/h2-5,11,13H,1H3 |
InChI Key |
XSWSZHAJYJGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CNC2=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indol-6-yl acetate typically involves the acetylation of 5-hydroxyindole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The hydroxyl group at the 5-position can then be acetylated using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in various biological processes, including neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl acetate involves its interaction with various molecular targets and pathways. It can act as a precursor to neurotransmitters such as serotonin, influencing mood and cognitive functions. Additionally, its antioxidant properties contribute to its neuroprotective effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Indole Derivatives
Structural Comparisons
The following table summarizes key structural and functional differences between 5-Hydroxy-1H-indol-6-yl acetate and analogous compounds:
*Calculated based on formula C₁₀H₉NO₃.
Key Observations:
- Functional Group Influence : The hydroxy group at position 5 in this compound enhances hydrogen-bonding capacity compared to methyl or halogen substituents in other compounds . This increases its solubility in polar solvents.
- Substituent Position : The acetate at position 6 distinguishes it from 2-(6-Methyl-1H-indol-3-yl)acetic acid, where the acetic acid group is at position 3. This positional difference alters electronic effects on the indole ring, affecting reactivity in substitution reactions .
- Halogen vs. Hydroxy : The bromo and chloro substituents in 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate introduce steric and electronic effects absent in the hydroxy-bearing compound, likely reducing nucleophilic reactivity .
Reactivity Trends:
- The acetate ester in this compound is more hydrolytically stable than the carboxylic acid group in 2-(6-Methyl-1H-indol-3-yl)acetic acid, which may ionize in aqueous environments .
- Halogenated derivatives (e.g., ) exhibit lower reactivity toward electrophilic substitution compared to hydroxy-substituted indoles due to electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
